11-(3-bromophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(3-bromophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a propanoyl group attached to a hexahydro-dibenzo-diazepine core. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 11-(3-bromophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves a multi-component reaction using o-phenylenediamine, dimedone, and an aromatic aldehyde. The reaction is typically catalyzed by agents such as propylphosphonic anhydride (T3P®) or silica-supported fluoroboric acid . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The bromophenyl and phenyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anxiolytic and antioxidant properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which may contribute to its anxiolytic effects . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds in the dibenzo[b,e][1,4]diazepine family include:
- 11-(4-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the bromophenyl group in 11-(3-bromophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it unique and may contribute to its specific properties and potential applications.
Properties
IUPAC Name |
6-(3-bromophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O2/c1-2-26(33)31-24-14-7-6-13-22(24)30-23-16-20(18-9-4-3-5-10-18)17-25(32)27(23)28(31)19-11-8-12-21(29)15-19/h3-15,20,28,30H,2,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVYIFYCAVANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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